Cas no 865350-17-0 (Allenylboronic acid pinacol ester)

Allenylboronic acid pinacol ester structure
865350-17-0 structure
Nome do Produto:Allenylboronic acid pinacol ester
N.o CAS:865350-17-0
MF:C9H15BO2
MW:166.025202989578
MDL:MFCD09265121
CID:718785
PubChem ID:24885433

Allenylboronic acid pinacol ester Propriedades químicas e físicas

Nomes e Identificadores

    • 4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane
    • 2-Allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-(1,2-propadien-1-yl)-
    • 4,4,5,5-tetramethyl-2-propa-1,2-dienyl-1,3,2-dioxaborolane
    • Allenylboronic acid pinacol ester
    • 2-Allenyl-4,4,5,5-tetramethyl(1,3,2)-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(1,2-propadienyl)-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1,2-propadienyl)-
    • FCH3472650
    • Allenylboronic acid pinacol ester, 97%
    • OR360630
    • ST2405234
    • AX8230293
    • 2-Propadienyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1,2-propadienyl)- (9CI)
    • 4,4,5,5-Tetramethyl-2-(1,2-propadien-1-yl)-1,3,2-dioxaborolane (ACI)
    • S10937
    • A2086
    • 1,2-Propadien-1-ylboronic acid pinacol ester
    • SCHEMBL14725364
    • FS-5745
    • 865350-17-0
    • DTXSID30470474
    • MFCD09265121
    • 1,2-Propadieneboronic Acid Pinacol Ester
    • CS-0109519
    • AKOS015893166
    • CJAOMXUZZONOSD-UHFFFAOYSA-N
    • SY057276
    • MDL: MFCD09265121
    • Inchi: 1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h7H,1H2,2-5H3
    • Chave InChI: CJAOMXUZZONOSD-UHFFFAOYSA-N
    • SMILES: C(=CB1OC(C)(C)C(C)(C)O1)=C

Propriedades Computadas

  • Massa Exacta: 166.11700
  • Massa monoisotópica: 166.1165099g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 211
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: nothing
  • Superfície polar topológica: 18.5
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 0.9237 g/mL at 25 °C
  • Ponto de ebulição: 81°C/18.6mmHg(lit.)
  • Ponto de Flash: Fahrenheit: 149 ° f
    Celsius: 65 ° c
  • Índice de Refracção: n20/D 1.459
  • PSA: 18.46000
  • LogP: 1.95890
  • Sensibilidade: Sensitive to air and heat
  • Solubilidade: Not determined

Allenylboronic acid pinacol ester Informações de segurança

  • Pedir:warning
  • Declaração de perigo: H227
  • Declaração de Advertência: P210-P280-P370+P378-P403+P235-P501
  • Número de transporte de matérias perigosas:NA 1993 / PGIII
  • WGK Alemanha:3
  • Condição de armazenamento:2-8°C

Allenylboronic acid pinacol ester Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Allenylboronic acid pinacol ester Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1180159-25g
4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane
865350-17-0 98%
25g
¥7914.00 2024-04-28
Ambeed
A521339-1g
4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane
865350-17-0 96%
1g
$33.0 2024-07-16
abcr
AB251682-5 g
2-Allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 95%; .
865350-17-0 95%
5g
€473.20 2023-06-22
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
678554-5G
Allenylboronic acid pinacol ester
865350-17-0 95%
5G
2310.96 2021-05-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A866569-200mg
2-Allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
865350-17-0 ≥95%
200mg
¥117.00 2022-09-29
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A151404-1G
Allenylboronic acid pinacol ester
865350-17-0 95%
1g
¥314.90 2023-09-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD230293-1g
4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane
865350-17-0 96%
1g
¥226.0 2024-04-18
eNovation Chemicals LLC
D747934-10g
4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane
865350-17-0 95%
10g
$525 2023-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2086-5G
2-Allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
865350-17-0 >95.0%(GC)(T)
5g
¥1060.00 2024-04-15
SHENG KE LU SI SHENG WU JI SHU
sc-262980A-5 g
Allenylboronic acid pinacol ester,
865350-17-0
5g
¥3,761.00 2023-07-11

Allenylboronic acid pinacol ester Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Methyllithium ,  Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ;  -78 °C
2.1 Solvents: Tetrahydrofuran ;  -78 °C
2.2 Solvents: Dimethyl sulfoxide ;  18 h, -78 °C → rt
Referência
Silver-Catalyzed Enantioselective Propargylation Reactions of N-Sulfonylketimines
Osborne, Charlotte A.; et al, Organic Letters, 2015, 17(21), 5340-5343

Método de produção 2

Condições de reacção
1.1 Reagents: Trimethyl borate Solvents: Diethyl ether ,  Toluene ;  1 h, -78 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 0 °C
1.3 overnight, rt
Referência
Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates
Bagutski, Viktor; et al, Tetrahedron, 2009, 65(48), 9956-9960

Método de produção 3

Condições de reacção
Referência
Allenylboronic acid pinacol ester
Silverio, Daniel L.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-8

Método de produção 4

Condições de reacção
1.1 Solvents: Diethyl ether ;  18 h, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  30 min, rt
Referência
Allenylboronic Acid Pinacol Ester: A Selective Partner for [4 + 2] Cycloadditions
Labadie, Natalia ; et al, Organic Letters, 2021, 23(13), 5081-5085

Método de produção 5

Condições de reacção
1.1 Reagents: Magnesium Catalysts: Mercuric chloride Solvents: Diethyl ether ,  Toluene ;  3 - 7 °C
1.2 Reagents: Trimethyl borate Solvents: Diethyl ether ;  -78 °C; 1 h, -78 °C; 30 min, -78 °C → 0 °C; 30 min, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 1 h, 0 °C
2.1 Solvents: Diethyl ether ;  18 h, rt
2.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  30 min, rt
Referência
Allenylboronic Acid Pinacol Ester: A Selective Partner for [4 + 2] Cycloadditions
Labadie, Natalia ; et al, Organic Letters, 2021, 23(13), 5081-5085

Método de produção 6

Condições de reacção
1.1 Reagents: Magnesium Catalysts: Mercuric chloride Solvents: Diethyl ether ,  Toluene ;  3 - 7 °C
1.2 Reagents: Trimethyl borate Solvents: Diethyl ether ;  -78 °C; 1 h, -78 °C; 30 min, -78 °C → 0 °C; 30 min, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 1 h, 0 °C
1.4 Solvents: Diethyl ether ;  18 h, rt
1.5 Reagents: Sulfuric acid magnesium salt (1:1) ;  30 min, rt
Referência
Allenylboronic Acid Pinacol Ester: A Selective Partner for [4 + 2] Cycloadditions
Labadie, Natalia ; et al, Organic Letters, 2021, 23(13), 5081-5085

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: N,N-Dimethylformamide-d7 ;  4 h, rt
Referência
Silver-Catalyzed Enantioselective Propargylation Reactions of N-Sulfonylketimines
Osborne, Charlotte A.; et al, Organic Letters, 2015, 17(21), 5340-5343

Método de produção 8

Condições de reacção
1.1 Reagents: Methyllithium ,  Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ;  -78 °C
2.1 Solvents: Tetrahydrofuran ;  -78 °C
2.2 Solvents: Dimethyl sulfoxide ;  18 h, -78 °C → rt
3.1 Reagents: Potassium tert-butoxide Solvents: N,N-Dimethylformamide-d7 ;  4 h, rt
Referência
Silver-Catalyzed Enantioselective Propargylation Reactions of N-Sulfonylketimines
Osborne, Charlotte A.; et al, Organic Letters, 2015, 17(21), 5340-5343

Método de produção 9

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  -78 °C
1.2 Solvents: Dimethyl sulfoxide ;  18 h, -78 °C → rt
Referência
Silver-Catalyzed Enantioselective Propargylation Reactions of N-Sulfonylketimines
Osborne, Charlotte A.; et al, Organic Letters, 2015, 17(21), 5340-5343

Método de produção 10

Condições de reacção
1.1 Reagents: Trimethyl borate Solvents: Diethyl ether ;  3 h, -78 °C; 1 h, -78 °C → 0 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 0 °C
1.3 Reagents: Sulfuric acid magnesium salt (1:1) ;  14 h, rt
Referência
Catalytic Four-Component Assembly Based on Allenylboronate Platform: New Access to Privileged Allylic Amine Structures
Tonogaki, Keisuke; et al, Journal of the American Chemical Society, 2006, 128(5), 1464-1465

Método de produção 11

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  -78 °C
1.2 Solvents: Dimethyl sulfoxide ;  18 h, -78 °C → rt
2.1 Reagents: Potassium tert-butoxide Solvents: N,N-Dimethylformamide-d7 ;  4 h, rt
Referência
Silver-Catalyzed Enantioselective Propargylation Reactions of N-Sulfonylketimines
Osborne, Charlotte A.; et al, Organic Letters, 2015, 17(21), 5340-5343

Método de produção 12

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  -78 °C; -78 - -65 °C; 15 min, -78 °C
1.2 Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  -78 °C; 2 - 4 h, -78 °C → rt; 14 h, rt
Referência
Zinc-Catalyzed Allenylations of Aldehydes and Ketones
Fandrick, Daniel R.; et al, Organic Letters, 2011, 13(20), 5616-5619

Allenylboronic acid pinacol ester Raw materials

Allenylboronic acid pinacol ester Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:865350-17-0)Allenylboronic acid pinacol ester
A1207278
Pureza:99%
Quantidade:5g
Preço ($):180.0